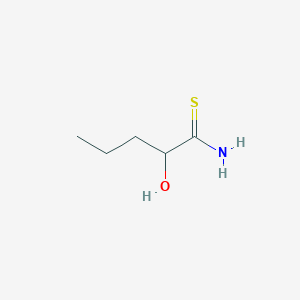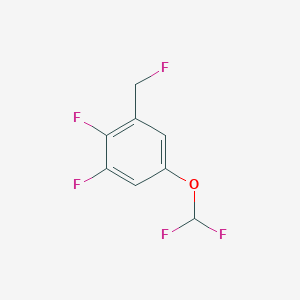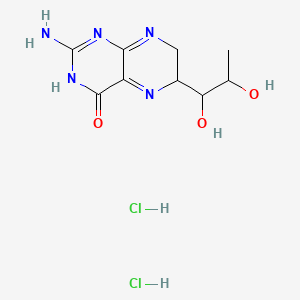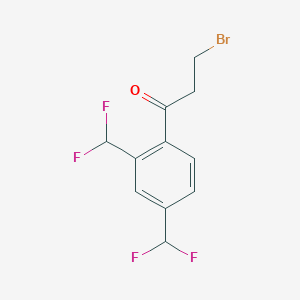
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and chloropropanone groups under controlled reaction conditions. Industrial production methods often employ advanced techniques such as catalytic processes and high-pressure reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The difluoromethoxy group contributes to the compound’s stability and enhances its binding affinity to target molecules.
Comparación Con Compuestos Similares
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Bromomethylphenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-(4-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one: Contains a methoxy group instead of difluoromethoxy, affecting its chemical properties and biological activity.
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: The trifluoromethoxy group provides different electronic effects compared to the difluoromethoxy group, leading to variations in reactivity and stability.
Propiedades
Fórmula molecular |
C11H10BrClF2O2 |
|---|---|
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-7-1-2-8(9(16)3-4-13)10(5-7)17-11(14)15/h1-2,5,11H,3-4,6H2 |
Clave InChI |
NKFCJADJXAJSOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)OC(F)F)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)








